N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-bromobenzamide
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Overview
Description
N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-bromobenzamide is a complex organic compound that features a benzothiazole moiety.
Preparation Methods
The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-bromobenzamide typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . This is followed by further functionalization to introduce the carbamothioyl and bromobenzamide groups. Industrial production methods may involve one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to optimize yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in developing new therapeutic agents for diseases like tuberculosis and cancer.
Industry: Utilized in the development of dyes and other industrial chemicals
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival . This inhibition disrupts essential biological processes, leading to the compound’s antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
N’- (1,3-benzothiazol-2-yl)-arylamides: Known for their antibacterial properties.
2-mercaptobenzothiazole: Used in the rubber industry as a vulcanization accelerator.
Benzothiazole-based anti-tubercular compounds: Studied for their enhanced activity against Mycobacterium tuberculosis. N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-bromobenzamide stands out due to its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3OS2/c1-13-10-11-14(21-24-17-8-4-5-9-19(17)29-21)12-18(13)25-22(28)26-20(27)15-6-2-3-7-16(15)23/h2-12H,1H3,(H2,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNQBFVNKKIGMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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